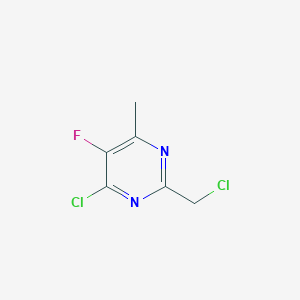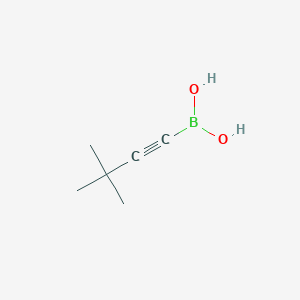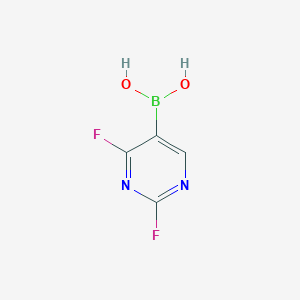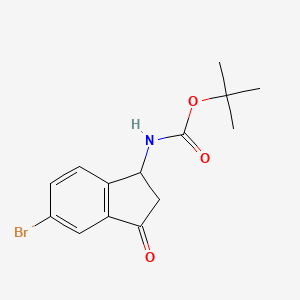![molecular formula C6H8O3S B13465655 5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione](/img/structure/B13465655.png)
5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5lambda6-Thiaspiro[24]heptane-5,5,7-trione is a unique compound characterized by its spirocyclic structure, which includes a sulfur atom and three carbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method involves the cyclization of a dicarbonyl compound with a sulfur donor, such as thiourea, in the presence of a base. The reaction is usually carried out in an organic solvent, such as ethanol or acetonitrile, at elevated temperatures to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the carbonyl groups is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5lambda6-Thiaspiro[2
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development or as a biochemical probe.
Medicine: Its potential biological activity could be harnessed for therapeutic purposes, such as in the development of new pharmaceuticals.
Industry: The compound’s properties may make it useful in materials science, particularly in the development of new polymers or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfur atom and carbonyl groups in the compound can form hydrogen bonds and other interactions with proteins, enzymes, or other biological molecules, potentially altering their function. These interactions may involve pathways related to oxidative stress, enzyme inhibition, or other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid: This compound has a similar spirocyclic structure but includes a carboxylic acid group.
Thiaspiro[2.4]heptane derivatives: Various derivatives of thiaspiro[2.4]heptane with different substituents on the spirocyclic ring.
Uniqueness
5lambda6-Thiaspiro[24]heptane-5,5,7-trione is unique due to its specific combination of a sulfur atom and three carbonyl groups within a spirocyclic structure
Propiedades
Fórmula molecular |
C6H8O3S |
|---|---|
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
5,5-dioxo-5λ6-thiaspiro[2.4]heptan-7-one |
InChI |
InChI=1S/C6H8O3S/c7-5-3-10(8,9)4-6(5)1-2-6/h1-4H2 |
Clave InChI |
VWUFQRGVQKKZSW-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CS(=O)(=O)CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13465588.png)


![Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13465603.png)
![6-(Tert-butoxycarbonyl)-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13465615.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one](/img/structure/B13465625.png)

![Methyl({9-[(methylamino)methyl]-1,10-phenanthrolin-2-yl}methyl)amine dihydrochloride](/img/structure/B13465639.png)




